3-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline
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Overview
Description
3-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group, a cyclopropyl group, and a chloro-substituted aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline typically involves the reaction of 3-chloroaniline with cyclopropylamine and trifluoromethylating agents. One common method is the nucleophilic aromatic substitution reaction where 3-chloroaniline reacts with cyclopropylamine in the presence of a base to form the intermediate, which is then trifluoromethylated using a reagent like trifluoromethyl iodide or trifluoromethyltrimethylsilane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium hydroxide (NaOH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted anilines .
Scientific Research Applications
3-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and efficacy. The cyclopropyl group may contribute to the compound’s stability and resistance to metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-cyclopropyl-N-methyl aniline: Similar structure but lacks the trifluoromethyl group.
3-chloro-N-cyclopropyl-N-ethyl aniline: Similar structure with an ethyl group instead of a trifluoromethyl group.
3-chloro-N-cyclopropyl-N-(difluoromethyl)aniline: Contains a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds .
Properties
Molecular Formula |
C10H9ClF3N |
---|---|
Molecular Weight |
235.63 g/mol |
IUPAC Name |
3-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H9ClF3N/c11-7-2-1-3-9(6-7)15(8-4-5-8)10(12,13)14/h1-3,6,8H,4-5H2 |
InChI Key |
HCPFXJMVOCYSPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(C2=CC(=CC=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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